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Compound of Interest

Compound Name:
Methyl 5-bromo-3-

hydroxypicolinate

Cat. No.: B580684 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Methyl 5-bromo-3-hydroxypicolinate is primarily documented as a chemical

intermediate for the synthesis of pharmaceuticals and agrochemicals.[1][2] Direct evidence of

its biological activity is not extensively available in public literature. The following application

notes are based on the potential of its structural motifs—the picolinate scaffold, and bromo and

hydroxy functional groups—which are present in numerous bioactive molecules. The protocols

and data presented are illustrative and intended to serve as a guide for potential research

applications.

Introduction
Methyl 5-bromo-3-hydroxypicolinate is a heterocyclic compound featuring a pyridine ring

core. Its structure is characterized by a methyl ester at the 2-position, a hydroxyl group at the 3-

position, and a bromine atom at the 5-position. While principally used as a versatile synthetic

building block, its structural similarity to natural metabolites and known pharmacophores

suggests its potential as a lead compound or fragment in drug discovery campaigns.[2]

The picolinic acid scaffold is found in molecules with a wide array of pharmacological activities,

including antiviral, anti-inflammatory, and neuroprotective effects.[1] Furthermore, 3-

hydroxypicolinic acid is a known precursor in the synthesis of the antiviral drug Favipiravir.[3]

The presence of a bromine atom can enhance biological activity through halogen bonding, a

significant interaction in drug-receptor binding, and can improve pharmacokinetic properties.[4]
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These features make Methyl 5-bromo-3-hydroxypicolinate an intriguing candidate for

screening and further chemical elaboration.

Hypothetical Therapeutic Applications and
Mechanisms of Action
Based on its structural components, several potential applications can be hypothesized:

Metalloenzyme Inhibition: The 3-hydroxypicolinate moiety is an excellent chelating agent.[5]

[6] This suggests that Methyl 5-bromo-3-hydroxypicolinate could act as an inhibitor of

metalloenzymes, where chelation of the active site metal ion (e.g., Zn²⁺, Fe²⁺, Mg²⁺) is the

mechanism of inhibition. Potential targets include matrix metalloproteinases (MMPs) involved

in cancer metastasis or histone deacetylases (HDACs), a class of epigenetic modifiers.

Antiviral Activity: Given that 3-hydroxypicolinic acid is a precursor to Favipiravir, this scaffold

could serve as a starting point for the development of novel antiviral agents.[3] The proposed

mechanism could involve the inhibition of viral RNA-dependent RNA polymerase.

Kinase Inhibition: The pyridine core is a common scaffold in many kinase inhibitors. The

hydroxyl and bromine substituents could be oriented to form key hydrogen and halogen

bonds within the ATP-binding pocket of various kinases implicated in oncology and

inflammatory diseases.

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule (MW: 232.03 g/mol

), it is an ideal candidate for fragment-based screening campaigns to identify initial hits

against a variety of protein targets.

Illustrative Quantitative Data
The following tables present hypothetical data that could be generated from the experimental

protocols described below. These are for illustrative purposes only.

Table 1: Hypothetical Metalloenzyme Inhibition Data
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Compound Target Enzyme Assay Type IC₅₀ (µM)

Methyl 5-bromo-3-

hydroxypicolinate
MMP-9 FRET-based 15.2

HDAC1 Fluorometric 28.5

Positive Control

(Marimastat for MMP-

9)

MMP-9 FRET-based 0.01

Positive Control

(SAHA for HDAC1)
HDAC1 Fluorometric 0.05

Table 2: Hypothetical Antiviral Activity Data

Compoun
d

Virus
Strain

Cell Line
Assay
Type

EC₅₀ (µM) CC₅₀ (µM)
Selectivit
y Index
(SI)

Methyl 5-

bromo-3-

hydroxypic

olinate

Influenza A

(H1N1)
MDCK

Plaque

Reduction
35.7 >100 >2.8

Positive

Control

(Favipiravir

)

Influenza A

(H1N1)
MDCK

Plaque

Reduction
5.2 >100 >19.2

Table 3: Hypothetical Kinase Profiling Data (% Inhibition at 10 µM)
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Compound Kinase Target % Inhibition

Methyl 5-bromo-3-

hydroxypicolinate
EGFR 12%

VEGFR2 68%

SRC 45%

Positive Control

(Staurosporine)
VEGFR2 98%

Experimental Protocols
Protocol 1: Metalloenzyme Inhibition Assay (FRET-based
for MMP-9)
Objective: To determine the in vitro inhibitory activity of Methyl 5-bromo-3-hydroxypicolinate
against a representative matrix metalloproteinase, MMP-9.

Materials:

Recombinant human MMP-9 (activated)

FRET-based MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

Methyl 5-bromo-3-hydroxypicolinate (dissolved in DMSO)

Marimastat (positive control, dissolved in DMSO)

96-well black microplates

Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:
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Prepare serial dilutions of Methyl 5-bromo-3-hydroxypicolinate in DMSO, then dilute

further in Assay Buffer to achieve final assay concentrations (e.g., 0.1 to 100 µM). Ensure

the final DMSO concentration is ≤1% in all wells.

To each well of the 96-well plate, add 50 µL of the diluted compound or control.

Add 25 µL of the FRET substrate solution (final concentration, e.g., 2 µM) to each well.

Initiate the reaction by adding 25 µL of the activated MMP-9 enzyme solution (final

concentration, e.g., 1 nM) to each well. For the "no enzyme" control, add 25 µL of Assay

Buffer.

Incubate the plate at 37°C for 60 minutes, protected from light.

Measure the fluorescence intensity at Ex/Em = 328/393 nm.

Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 -

(Fluorescence_compound - Fluorescence_no_enzyme) / (Fluorescence_vehicle -

Fluorescence_no_enzyme))

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability and Cytotoxicity Assay
Objective: To assess the cytotoxic effect of Methyl 5-bromo-3-hydroxypicolinate on a

relevant cell line (e.g., A549 human lung carcinoma cells).

Materials:

A549 cells

Complete growth medium (e.g., F-12K Medium + 10% FBS)

Methyl 5-bromo-3-hydroxypicolinate (dissolved in DMSO)

Doxorubicin (positive control)
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Resazurin-based cell viability reagent (e.g., alamarBlue™)

96-well clear-bottom cell culture plates

CO₂ incubator (37°C, 5% CO₂)

Procedure:

Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete

medium and incubate overnight.

Prepare serial dilutions of the test compound in complete medium.

Remove the old medium from the cells and add 100 µL of the medium containing the test

compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO)

and positive control (Doxorubicin) wells.

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Add 10 µL of the resazurin reagent to each well and incubate for another 2-4 hours.

Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance (570 nm with a reference

wavelength of 600 nm).

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the logarithm of the compound concentration to determine the CC₅₀ (50%

cytotoxic concentration).
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Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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